Benzyl 4-iodobutanoate
Description
BenchChem offers high-quality Benzyl 4-iodobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-iodobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-iodobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFZJSXINYTIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Benzyl 4-Iodobutyrate – Physicochemical Profile and Synthetic Utility
Executive Summary
Benzyl 4-iodobutyrate (CAS: Not commonly indexed; analogue of CAS 7425-27-6 [Acid]), is a specialized bifunctional building block utilized extensively in medicinal chemistry and organic synthesis. It serves as a critical linker reagent, providing a four-carbon aliphatic spacer terminated by a highly reactive iodide leaving group on one end and a benzyl-protected carboxylate on the other.
This guide details the molecular specifications, synthetic pathways, and application logic for researchers utilizing this compound to construct drug-linker conjugates or modify active pharmaceutical ingredients (APIs).
Physicochemical Specifications
The precise molecular weight and formula are derived from standard atomic weights. Researchers must use these values for high-resolution mass spectrometry (HRMS) calibration and stoichiometry calculations.
Table 1: Core Chemical Data
| Property | Specification | Notes |
| IUPAC Name | Benzyl 4-iodobutanoate | |
| Molecular Formula | C₁₁H₁₃IO₂ | |
| Molecular Weight | 304.12 g/mol | Average mass |
| Monoisotopic Mass | 303.9960 g/mol | For HRMS [M+H]⁺ calc. |
| Physical State | Pale yellow oil / Low-melting solid | Iodides often yellow upon oxidation |
| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water |
| Stability | Light Sensitive | Store at -20°C, protected from light |
Structural Composition[1][2][3][4][5][6]
-
Benzyl Ester Moiety: Acts as a semi-permanent protecting group for the carboxylic acid, stable to acidic/basic hydrolysis but cleavable via hydrogenolysis (H₂/Pd-C).
-
Alkyl Iodide Moiety: A primary iodide providing superior electrophilicity compared to bromides or chlorides, facilitating Sₙ2 reactions under mild conditions.
Synthetic Methodologies
The synthesis of Benzyl 4-iodobutyrate typically follows two primary routes. The choice depends on the availability of starting materials (the acid vs. the bromo-ester).
Route A: Direct Esterification (Steglich)
This route couples 4-iodobutyric acid with benzyl alcohol using DCC/DMAP. It is direct but requires careful removal of urea byproducts.
Route B: Finkelstein Transhalogenation (Recommended)
This route is preferred for scale-up. It involves the conversion of commercially available Benzyl 4-bromobutyrate (or the chloro analog) into the iodo derivative using Sodium Iodide (NaI) in acetone. The driving force is the precipitation of NaBr/NaCl.
Mechanism: Sₙ2 substitution.[1] Reagents: Benzyl 4-bromobutyrate, NaI (1.5 eq), Acetone, Reflux.
Experimental Protocol (Route B)
-
Setup: Charge a flame-dried round-bottom flask with Benzyl 4-bromobutyrate (1.0 eq) and anhydrous acetone (0.2 M concentration).
-
Reagent Addition: Add Sodium Iodide (NaI, 2.0 eq) in one portion.
-
Reaction: Fit with a reflux condenser and heat to 60°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the starting bromide.
-
Workup: Cool to room temperature. Filter off the precipitated NaBr solid. Concentrate the filtrate in vacuo.
-
Purification: Dissolve residue in Et₂O, wash with 10% Na₂S₂O₃ (to remove iodine traces) and brine. Dry over MgSO₄. Flash chromatography (SiO₂) yields the pure iodide.
Visualization: Synthetic Workflow
Figure 1: Finkelstein reaction pathway for the synthesis of Benzyl 4-iodobutyrate.
Applications in Drug Development[1][8][9][10]
Benzyl 4-iodobutyrate is primarily used as a heterobifunctional linker . Its utility lies in the orthogonality of its reactive groups.
Orthogonal Protection Strategy
In complex molecule synthesis, the benzyl ester protects the carboxylate while the iodide reacts with a nucleophile (e.g., an amine on a drug scaffold). Once the alkylation is complete, the benzyl group can be removed via catalytic hydrogenation (Pd/C, H₂), releasing the free acid without affecting acid-labile groups (like Boc) or base-labile groups (like Fmoc) present elsewhere in the molecule.
Alkylation Efficiency
The C-I bond is weaker than C-Br or C-Cl, making this compound an excellent alkylating agent for "soft" nucleophiles such as thiols (cysteine residues) or secondary amines. This is critical when attaching linkers to sensitive biological payloads where harsh temperatures must be avoided.
Visualization: Linker Application Logic
Figure 2: Strategic use of Benzyl 4-iodobutyrate as a cleavable linker in drug conjugation.
Quality Control & Handling
Characterization
-
¹H NMR (CDCl₃): Look for the characteristic triplet of the -CH₂I group around δ 3.2 ppm and the benzyl benzylic protons (-OCH₂Ph) as a singlet at δ 5.1 ppm.
-
Mass Spectrometry: The iodide atom provides a unique mass defect. Expect a dominant [M+H]⁺ or [M+NH₄]⁺ peak.
Stability Warning
Alkyl iodides are susceptible to homolytic cleavage by UV light, generating iodine radicals (
-
Storage: Amber vials, under Argon/Nitrogen, at -20°C.
-
Purification: If the compound darkens, wash with dilute Sodium Thiosulfate (
) before use.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Iodobutyric acid. (Source for C-I bond reactivity context). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Benzyl Esters and Iodides (Finkelstein Reaction). (Methodological grounding). Available at: [Link]
Sources
Technical Guide: Solubility Profile & Solvent Selection for Benzyl 4-iodobutanoate
[1]
MW:1Executive Summary & Chemical Profile
Benzyl 4-iodobutanoate is a bifunctional synthetic intermediate combining a lipophilic benzyl ester protecting group with a reactive primary alkyl iodide.[1] It is widely utilized as a linker in medicinal chemistry and as a precursor in nucleophilic substitution reactions.
Understanding its solubility is critical for optimizing reaction yields (e.g., Finkelstein exchange, alkylations) and purification workflows (flash chromatography).[1]
Structural Drivers of Solubility
The molecule exhibits a "Split-Personality" polarity profile:
-
Benzyl Group (
): Highly lipophilic, driving solubility in aromatics and chlorinated solvents.[1] -
Ester Linkage (
): Moderately polar, providing compatibility with ethers and ketones.[1] -
Alkyl Iodide Chain (
): The "soft" polarizability of the iodine atom enhances interaction with polarizable solvents (e.g., DCM, Toluene) while maintaining hydrophobicity.[1]
Solvent Compatibility Matrix
The following data categorizes solvent suitability based on experimental analogs (e.g., Benzyl benzoate, Benzyl 4-bromobutanoate) and functional group analysis.
Table 1: Solubility Classes
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred for transport and initial dissolution.[1] High solvent power due to polarizability match with Iodine. |
| Esters & Ketones | Ethyl Acetate, Acetone | High | Ideal for reaction media.[1] Acetone is specifically used for Finkelstein reactions (NaI exchange).[1] |
| Aromatic Hydrocarbons | Toluene, Benzene | High | Good for reflux reactions; higher boiling point allows for thermal activation.[1] |
| Ethers | THF, Diethyl Ether, MTBE | High | Excellent for Grignard formation or lithiation reactions involving the iodide.[1] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Moderate | Soluble, but often requires a co-solvent (e.g., small amount of EtOAc) to prevent oiling out at high concentrations.[1] |
| Protic Solvents | Methanol, Ethanol | Moderate | Caution: Risk of transesterification under basic or acidic conditions.[1] |
| Aqueous | Water, Brine | Insoluble | Used for biphasic workups (partitioning) to remove inorganic salts.[1] |
Experimental Workflows
Dissolution Protocol (Standard Operating Procedure)
Objective: Prepare a stable 0.5 M stock solution for reagent delivery.
-
Weighing: Weigh the target mass of Benzyl 4-iodobutanoate into a tared scintillation vial. Note: The compound is typically an oil or low-melting solid.[1]
-
Solvent Addition: Add Dichloromethane (DCM) equal to 50% of the final volume.[1]
-
Agitation: Vortex for 15-30 seconds. The heavy iodine atom aids in rapid dissolution.[1]
-
Dilution: Dilute to the mark with the reaction solvent (e.g., THF or Toluene) if a solvent switch is required, or continue with DCM.
-
Filtration (Optional): If the starting material was stored for long periods, free iodine (
) may form (yellow/brown tint).[1] Pass through a small plug of sodium thiosulfate/silica if optical purity is critical.
Purification Strategy (Flash Chromatography)
Because Benzyl 4-iodobutanoate is lipophilic, normal-phase silica chromatography is the standard purification method.[1]
Visualizing the Solubility Logic
The following diagram illustrates the decision logic for solvent selection based on the intended chemical application.
Caption: Decision tree for solvent selection based on the specific experimental phase (Reaction, Purification, or Analysis).
Critical Stability & Handling Notes
-
Light Sensitivity: Alkyl iodides are sensitive to light. Solutions should be stored in amber vials or wrapped in foil to prevent homolytic cleavage of the C-I bond, which liberates Iodine (
).[1] -
Transesterification: Avoid dissolving in Methanol or Ethanol in the presence of strong bases (e.g., NaOMe, NaOH), as the benzyl ester can easily exchange to form Methyl 4-iodobutanoate.[1]
-
Nucleophilic Solvents: Avoid DMSO or DMF for long-term storage at high temperatures, as they can occasionally act as nucleophiles or oxidants toward sensitive alkyl halides.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Benzyl Benzoate (Analogous Solubility Data). Retrieved from [Link][1]
-
Cheméo. Physical Properties of Benzyl 4-bromobutanoate (Structural Analog). Retrieved from [Link][1]
-
ResearchGate. Synthesis and Purification of Benzyl 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate. (Methodology Reference). Retrieved from [Link]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of γ-Amino Acids Utilizing Benzyl 4-Iodobutanoate
Introduction: The Significance of γ-Amino Acids and the Strategic Role of Benzyl 4-Iodobutanoate
γ-Amino acids are crucial organic molecules that play a significant role in neuroscience and pharmacology. The most prominent member of this class, γ-aminobutyric acid (GABA), is the primary inhibitory neurotransmitter in the mammalian central nervous system, making it a key target for the development of therapeutics for a range of neurological disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] The development of synthetic routes to GABA and its derivatives is therefore of high importance in medicinal chemistry and drug development.
This guide provides a detailed overview of the synthesis of γ-amino acids with a particular focus on the strategic use of Benzyl 4-iodobutanoate as a key building block. This reagent is an excellent electrophile for the introduction of the four-carbon backbone required for the synthesis of GABA and its analogs. The benzyl ester functionality serves as a convenient protecting group for the carboxylic acid, which can be readily removed under mild hydrogenolysis conditions at the final stage of the synthesis. The iodide is an excellent leaving group, facilitating high-yielding nucleophilic substitution reactions.
We will explore two primary and reliable synthetic strategies employing Benzyl 4-iodobutanoate: direct N-alkylation of amines and the Gabriel synthesis. These methods offer versatility and efficiency for accessing a variety of γ-amino acid derivatives.
Synthesis of the Key Reagent: Benzyl 4-Iodobutanoate
The successful synthesis of γ-amino acids using the methods described herein is predicated on the availability of high-quality Benzyl 4-iodobutanoate. This reagent can be efficiently prepared from the more readily available and less expensive Benzyl 4-bromobutanoate via a Finkelstein reaction. This halogen exchange reaction is typically driven to completion by the precipitation of the insoluble sodium bromide in acetone.
Protocol 2.1: Synthesis of Benzyl 4-Iodobutanoate
Materials:
-
Benzyl 4-bromobutanoate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve Benzyl 4-bromobutanoate (1.0 eq.) in anhydrous acetone.
-
Add sodium iodide (1.5 eq.) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Benzyl 4-iodobutanoate as a pale yellow oil. The product is often used in the next step without further purification.
Synthetic Strategies for γ-Amino Acids using Benzyl 4-Iodobutanoate
We will now detail two robust methods for the synthesis of γ-amino acids starting from Benzyl 4-iodobutanoate.
Direct N-Alkylation of Amines
Direct N-alkylation of a primary or secondary amine with Benzyl 4-iodobutanoate provides a straightforward route to N-substituted γ-amino acid esters. The choice of base and solvent is crucial to prevent side reactions, such as over-alkylation.[3][4]
This protocol describes the synthesis of Benzyl 4-(benzylamino)butanoate, a precursor to N-benzyl-GABA.
Materials:
-
Benzyl 4-iodobutanoate (1.0 eq.)
-
Benzylamine (2.0 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Benzyl 4-iodobutanoate in anhydrous acetonitrile, add benzylamine and potassium carbonate.
-
Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield Benzyl 4-(benzylamino)butanoate.
The final step is the removal of the benzyl ester protecting group by catalytic hydrogenation to yield the free γ-amino acid.
Protocol 3.1.2: Hydrogenolysis of Benzyl 4-(benzylamino)butanoate
Materials:
-
Benzyl 4-(benzylamino)butanoate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve Benzyl 4-(benzylamino)butanoate in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired N-benzyl-γ-aminobutyric acid.
Gabriel Synthesis
The Gabriel synthesis is a classic and highly effective method for the preparation of primary amines, and by extension, α-, β-, and γ-amino acids.[5][6][7] This method utilizes potassium phthalimide as an ammonia surrogate, which undergoes N-alkylation with an alkyl halide, followed by hydrazinolysis to release the primary amine.[6] This approach avoids the over-alkylation issues that can be encountered in direct amination.
Materials:
-
Benzyl 4-iodobutanoate (1.0 eq.)
-
Potassium phthalimide (1.1 eq.)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane
-
Water
Procedure:
-
In a round-bottom flask, dissolve Benzyl 4-iodobutanoate and potassium phthalimide in anhydrous DMF.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, Benzyl 4-(1,3-dioxoisoindolin-2-yl)butanoate, can often be used in the next step without further purification.
Materials:
-
Benzyl 4-(1,3-dioxoisoindolin-2-yl)butanoate
-
Hydrazine hydrate
-
Ethanol
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude phthalimide adduct in ethanol.
-
Add hydrazine hydrate (1.5 eq.) and reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Benzyl 4-aminobutanoate hydrochloride.
The final deprotection step is carried out similarly to the direct alkylation route.
Protocol 3.2.3: Hydrogenolysis of Benzyl 4-aminobutanoate hydrochloride
Materials:
-
Benzyl 4-aminobutanoate hydrochloride
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve the crude Benzyl 4-aminobutanoate hydrochloride in methanol.
-
Add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 4-12 hours.
-
Filter the reaction mixture through Celite® and concentrate the filtrate to yield γ-aminobutyric acid (GABA).
Data Presentation
Table 1: Comparison of Synthetic Routes to GABA using Benzyl 4-Iodobutanoate
| Feature | Direct N-Alkylation | Gabriel Synthesis |
| Starting Amine | Primary or Secondary Amine | Potassium Phthalimide |
| Key Intermediate | N-Alkyl-γ-amino ester | N-Phthaloyl-γ-amino ester |
| Number of Steps | 2 (Alkylation, Deprotection) | 3 (Alkylation, Hydrazinolysis, Deprotection) |
| Typical Overall Yield | Moderate to Good | Good to Excellent |
| Key Advantage | Fewer steps, direct access to N-substituted derivatives | Avoids over-alkylation, clean formation of primary amines |
| Key Disadvantage | Potential for over-alkylation | Additional synthetic step |
Visualization of Workflows and Mechanisms
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of γ-amino acids.
Mechanism of Direct N-Alkylation
Caption: Mechanism of direct N-alkylation via an SN2 reaction.
Mechanism of Gabriel Synthesis
Caption: Key steps in the Gabriel synthesis of a primary γ-amino ester.
References
- CN112723982B - Preparation method of benzyl iodide and derivatives thereof - Google P
- Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA)
- EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes - Google P
- An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity - PMC.
- Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity - PubMed.
- Microbial-Derived γ-Aminobutyric Acid: Synthesis, Purification, Physiological Function, and Applications - ACS Public
- Gabriel Synthesis of Amino Acids | MC
- Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual C
- CN116924967A - Preparation method of N-benzyl-4-piperidone - Google P
- Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate: The Aromatic Unit of Calicheamicin gamma1 - ResearchG
- Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent - Conference Services.
- Can anyone suggest some literature for synthesis of 4-iodo-t-butyl benzoate either from 4-iodobenzoic acid or 4-iodobenzoyl chloride?
- O'Donnell Amino Acid Synthesis - Organic Chemistry Portal.
- EP2053040A1 - Pregabalin intermediates and process for preparing them and Pregabalin - Google P
- Synthesis of γ-Amino Acids by Rearrangement of α-Cyanocyclopropanone Hydrates: Application to the Regioselective Labeling of Amino Acids | The Journal of Organic Chemistry - ACS Public
- The Gabriel Synthesis - Master Organic Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- (PDF)
- Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH.
- Synthesis of Alkyl α-Amino-benzylphosphinates by the Aza-Pudovik Reaction; The Preparation of the Butyl Phenyl-H-phosphin
- Experimental procedure for N-alkyl
- Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.
- Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews.
- (PDF)
- EP0463969A1 - New compounds of 4-aminobutyric acid, process for their preparation and pharmaceutical preparations containing them - Google P
- Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination - Green Chemistry (RSC Publishing).
- Reductive Amination, and How It Works - Master Organic Chemistry.
- US8466297B2 - Manufacturing process for (S)
- A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides - Macmillan Group - Princeton University.
- Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA)
- Mechanism of the dealkylation of tertiary amines by hepatic oxygenases. Stable isotope studies with 1-benzyl-4-cyano-4-phenylpiperidine - PubMed.
- Gabriel synthesis - Wikipedia.
- (PDF)
- Rational approaches for the design of various GABA modulators and their clinical progression - PMC - PubMed Central.
- Process for synthesis of (s)
- Reductive amin
- Amino Acid Synthesis - Gabriel - Química Organica.org.
- Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbam
- N alkylation
- Synthesis of novel GABA uptake inhibitors. 4.
- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation - Green Chemistry (RSC Publishing).
- Gabriel amino acids synthesis - YouTube.
Sources
- 1. An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tricyclic N-benzyl-4-hydroxybutanamide derivatives as inhibitors of GABA transporters mGAT1-4 with anticonvulsant, antinociceptive, and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Application Note: Optimization of S_N2 Alkylation of Amines with Benzyl 4-iodobutanoate
Part 1: Abstract & Mechanistic Insight[1]
Introduction
The reaction of Benzyl 4-iodobutanoate with amines is a fundamental yet nuanced transformation in organic synthesis. It serves as a critical entry point for generating
This guide provides a rigorous protocol to maximize the yield of the linear amino-ester product while suppressing over-alkylation and lactamization.
Mechanistic Analysis
The transformation is governed by two competing pathways.[1][2] Understanding the kinetic difference between these paths is the key to reaction control.
-
Pathway A: Intermolecular
Alkylation (Desired)-
Mechanism: The amine lone pair attacks the
-carbon, displacing the iodide. -
Kinetics: Second-order (
). -
Reactivity: The C-I bond is weak (~50 kcal/mol) and the iodide is an excellent leaving group, making this reaction fast even at mild temperatures.
-
-
Pathway B: Intramolecular Cyclization (Undesired)
-
Mechanism: The newly formed secondary or tertiary amine attacks the benzyl ester carbonyl, displacing benzyl alcohol.
-
Driving Force: Formation of a thermodynamically stable 5-membered lactam ring (2-pyrrolidinone).
-
Trigger: High temperatures or strong bases that deprotonate the amine (for primary amines) or activate the ester.
-
Mechanistic Pathway Diagram[1]
Caption: Kinetic competition between linear alkylation (green) and side reactions (red).
Part 2: Experimental Design & Optimization
Critical Parameters
| Parameter | Recommendation | Rationale |
| Stoichiometry | 3.0 - 5.0 equiv of Amine | For primary amines, excess nucleophile is statistically required to prevent the product (a secondary amine) from reacting again with the iodide. |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents stabilize the transition state. MeCN is preferred for easier workup; DMF is required for low-solubility amines. |
| Base | Scavenges the HI generated. Inorganic bases ( | |
| Temperature | 0°C to RT | Keep temperature low. Heat promotes the activation energy required for the cyclization (lactamization) step. |
| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular |
Handling Benzyl 4-iodobutanoate[4][5]
-
Light Sensitivity: Alkyl iodides degrade to
upon light exposure (turning yellow/brown). Store in amber vials or wrap flasks in foil. -
Stability: The benzyl ester is stable to mild acid but sensitive to base hydrolysis (saponification). Avoid aqueous strong bases (NaOH/KOH).
Part 3: Standard Operating Protocols
Protocol A: Reaction with Secondary Amines (Standard)
Target: Tertiary Amine Formation. Low risk of over-alkylation.
Reagents:
-
Benzyl 4-iodobutanoate (1.0 equiv)
-
Secondary Amine (1.2 equiv)
- (Anhydrous, 2.0 equiv) or DIPEA (1.5 equiv)
-
Acetonitrile (MeCN), anhydrous (0.2 M concentration relative to iodide)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under
atmosphere. -
Dissolution: Add the Secondary Amine and Base (
or DIPEA) to the MeCN. Stir for 10 minutes at Room Temperature (RT). -
Addition: Cool the mixture to 0°C. Add Benzyl 4-iodobutanoate dropwise (neat or dissolved in minimal MeCN) over 10 minutes.
-
Note: Dropwise addition prevents local hotspots that could trigger elimination.
-
-
Reaction: Allow the reaction to warm to RT naturally. Stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc) or LC-MS. The iodide spot (
) should disappear.
-
-
Workup:
-
Filter off solid salts (
/KI). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc and wash with saturated
(aq) and Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (typically 0-5% MeOH in DCM).
Protocol B: Reaction with Primary Amines (High Selectivity)
Target: Secondary Amine Formation. High risk of over-alkylation and lactamization.
Reagents:
-
Benzyl 4-iodobutanoate (1.0 equiv)
-
Primary Amine (3.0 - 5.0 equiv )
-
DIPEA (1.0 equiv) - Optional, only if amine is valuable/salt.
-
DMF or MeCN (0.1 M)
Procedure:
-
Preparation: Setup a flask under
protection. Wrap in aluminum foil to exclude light. -
Amine Loading: Dissolve the excess Primary Amine in the solvent.
-
Expert Tip: If the amine is volatile (e.g., methylamine, ethylamine), use a sealed tube or pressure vessel.
-
-
Addition: Add Benzyl 4-iodobutanoate slowly via syringe pump or dropping funnel over 30–60 minutes at 0°C.
-
Rationale: Slow addition ensures the iodide always encounters a high concentration of unreacted amine, favoring mono-alkylation.
-
-
Reaction: Stir at 0°C for 2 hours, then RT for 2 hours. Do not heat.
-
Workup:
-
Dilute with EtOAc.
-
Wash extensively with water (to remove DMF and excess primary amine).
-
Caution: If the product is water-soluble, use DCM for extraction and minimize water volume.
-
-
Purification: Flash chromatography. If lactam formation is observed (NMR signal ~2.0-2.4 ppm multiplet loss, appearance of triplet ~3.3 ppm), re-optimize with lower temperature.
Part 4: Troubleshooting & QC
Common Issues & Solutions
| Observation | Diagnosis | Corrective Action |
| Product cyclizes to Lactam | Reaction too hot or too basic. | Lower temp to 0°C. Switch from inorganic base to DIPEA. Reduce reaction time. |
| Dialkylation (Tertiary Amine) | Insufficient amine excess. | Increase amine equivalents (5-10x). Use slow addition of iodide. |
| Low Conversion | Iodide degraded. | Check iodide quality (should be colorless/pale yellow). If brown, wash with |
| Hydrolysis (Benzyl alcohol) | Wet solvent or strong base. | Use anhydrous solvents. Avoid NaOH/KOH. Use molecular sieves.[3] |
Workflow Diagram
Caption: Decision tree for optimizing reaction conditions based on amine type.
Part 5: References
-
Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron57 , 7785–7811 (2001). Link
-
Layer, R. W. "The Chemistry of Imines." Chemical Reviews63 , 489–510 (1963). (Foundational text on amine reactivity). Link
-
Patai, S. "The Chemistry of the Amino Group." Interscience Publishers (1968). (Reference for cyclization kinetics of gamma-amino esters).
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience. (Standard reference for
kinetics and lactamization thermodynamics). Link -
National Center for Biotechnology Information. "PubChem Compound Summary for CID 3832489, Benzyl 4-bromobutanoate" (Analogous compound properties). Link
Sources
Troubleshooting & Optimization
Minimizing elimination side reactions with Benzyl 4-iodobutanoate
Welcome to the technical support center for Benzyl 4-iodobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to minimize unwanted side reactions and achieve your desired synthetic outcomes.
Introduction: The Challenge of Competing Pathways
Benzyl 4-iodobutanoate is a primary alkyl iodide, a class of compounds that readily participates in nucleophilic substitution (SN2) reactions. However, under certain conditions, it can also undergo elimination (E2) reactions, leading to the formation of undesired byproducts. Understanding the delicate balance between these two competing pathways is paramount for successful synthesis. This guide will provide you with the knowledge to control these reactions and steer your synthesis toward the desired product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of an elimination byproduct in my reaction. What is happening and how can I prevent it?
A1: The likely culprit is a competing E2 elimination reaction. While benzyl 4-iodobutanoate is a primary alkyl iodide and thus predisposed to SN2 reactions, certain conditions can favor the E2 pathway.[1][2] The E2 reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the iodine, leading to the formation of an alkene.
To minimize this, you need to carefully consider the following factors:
-
Choice of Base/Nucleophile: Strong and sterically hindered bases are more likely to act as a base rather than a nucleophile, promoting elimination.[3][4]
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[5][6]
-
Solvent: The choice of solvent can influence the reactivity of the nucleophile.[7][8]
The following diagram illustrates the competition between the desired SN2 pathway and the undesired E2 pathway.
Caption: Competing SN2 and E2 pathways for Benzyl 4-iodobutanoate.
Q2: How does my choice of base or nucleophile impact the reaction outcome?
A2: The nature of your nucleophile/base is arguably the most critical factor. The ideal reagent for an SN2 reaction with benzyl 4-iodobutanoate is a good nucleophile that is a weak base .[9]
-
Good Nucleophiles/Weak Bases: These reagents will preferentially attack the electrophilic carbon atom bearing the iodine, leading to substitution. Examples include halides (Cl⁻, Br⁻), cyanide (CN⁻), and azide (N₃⁻).
-
Strong, Non-bulky Bases/Good Nucleophiles: Reagents like hydroxide (OH⁻) and alkoxides (e.g., ethoxide, EtO⁻) are strong bases but can also be effective nucleophiles for primary alkyl halides.[4] However, they increase the risk of elimination, especially at elevated temperatures.
-
Strong, Bulky (Sterically Hindered) Bases: These bases, such as potassium tert-butoxide (t-BuOK), are poor nucleophiles due to their size and will preferentially abstract a proton, strongly favoring the E2 elimination pathway.[10][11][12]
The following table provides a guide to selecting the appropriate reagent.
| Reagent Type | Examples | Predominant Reaction with Primary Alkyl Iodide |
| Good Nucleophile/Weak Base | I⁻, Br⁻, Cl⁻, CN⁻, N₃⁻, RS⁻ | SN2 (Highly Favored) |
| Strong Base/Good Nucleophile | HO⁻, MeO⁻, EtO⁻ | SN2 (Major), E2 (Minor) |
| Strong, Bulky Base | Potassium tert-butoxide (t-BuOK), LDA | E2 (Highly Favored) |
Q3: What is the optimal solvent for promoting substitution?
A3: The choice of solvent can significantly influence the rate of an SN2 reaction. For reactions with benzyl 4-iodobutanoate, polar aprotic solvents are generally recommended.[7][8][12]
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, acetone, acetonitrile) These solvents can dissolve both the substrate and the nucleophile but do not participate in hydrogen bonding with the nucleophile. This leaves the nucleophile "naked" and highly reactive, thus accelerating the SN2 reaction.[8]
-
Polar Protic Solvents: (e.g., water, ethanol, methanol) These solvents can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows down the SN2 reaction.[13][14]
| Solvent Type | Examples | Effect on SN2 Reaction Rate | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Increases Rate | Solvates the cation, leaving the nucleophile unencumbered and more reactive.[8] |
| Polar Protic | Water, Ethanol, Methanol | Decreases Rate | Solvates and stabilizes the nucleophile, reducing its reactivity.[13] |
| Non-polar | Hexane, Toluene, Diethyl ether | Very Slow/No Reaction | Reactants are often insoluble. |
Q4: What is the ideal temperature range for my reaction to avoid elimination?
A4: Lower temperatures favor substitution reactions. [3][5] Elimination reactions generally have a higher activation energy than substitution reactions and are entropically favored.[6][15][16] Increasing the reaction temperature provides the necessary energy to overcome the activation barrier for elimination, making it a more competitive pathway.[15][16]
For most SN2 reactions with benzyl 4-iodobutanoate, it is advisable to start at room temperature or below and only gently heat if the reaction is too slow. A good starting point is to monitor the reaction at room temperature over several hours.
Experimental Protocols
General Protocol for Minimizing Elimination in Nucleophilic Substitution of Benzyl 4-Iodobutanoate
This protocol provides a starting point for achieving a high yield of the desired substitution product.
-
Reagent and Solvent Selection:
-
Choose a nucleophile that is a weak base (e.g., NaN₃, NaCN).
-
Select a polar aprotic solvent (e.g., anhydrous DMF or DMSO).
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl 4-iodobutanoate (1.0 eq).
-
Dissolve the substrate in the chosen polar aprotic solvent.
-
In a separate flask, dissolve the nucleophile (1.1-1.5 eq) in the same solvent.
-
-
Reaction Execution:
-
Slowly add the nucleophile solution to the substrate solution at room temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, consider gentle heating to 40-50 °C, but be mindful that this may slightly increase the amount of elimination byproduct.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
The following workflow diagram summarizes the optimization process.
Caption: Workflow for optimizing reaction conditions to favor substitution.
References
-
Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]
-
Master Organic Chemistry. (2012, September 10). Elimination Reactions Are Favored By Heat. [Link]
-
Chemistry Steps. SN2 vs E2. [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]
-
Master Organic Chemistry. (2012, August 31). Elimination Reactions (2): The Zaitsev Rule. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
The Organic Chemistry Tutor. (2023, March 18). Effect of Temperature on Elimination and Substitution Reactions [Video]. YouTube. [Link]
-
Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. [Link]
-
Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]
-
Taylor & Francis. Non-nucleophilic bases – Knowledge and References. [Link]
-
Reddit. (2021, August 1). effect of steric hindrance on nucleophiles. r/chemhelp. [Link]
-
Chemistry university. (2021, January 25). Solvent effects for SN2, SN1, E2, and E1 [Video]. YouTube. [Link]
-
The Journal of Organic Chemistry. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. [Link]
-
Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. [Link]
-
Reddit. (2011, August 24). Organic Chemistry: How is it possible that something could be a strong base but NOT a strong nucleophile?. r/askscience. [Link]
-
Reddit. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions?. r/chemhelp. [Link]
-
Chemistry Hall. (2019, September 21). SN1 vs SN2 Reactions: What Is Steric Hindrance?. [Link]
-
askIITians. (2016, December 4). What is a non nucleophilic base.and what is the order of reactivity a. [Link]
-
Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide. [Link]
-
University of Calgary. Ch 8 : Substitution or Elimination ?. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN2 vs E2 [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
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- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Guide: Alternative Solvents for Benzyl 4-iodobutanoate Coupling
Executive Summary & Technical Context[1][2][3][4][5][6][7]
Benzyl 4-iodobutanoate is a high-value bifunctional building block. It contains a reactive alkyl iodide (electrophile) and a benzyl-protected carboxylate. The primary challenge in coupling this reagent lies in balancing the solubility required for
Historically, DMF (Dimethylformamide) and DCM (Dichloromethane) have been the solvents of choice.[1] However, DMF poses significant work-up challenges due to its high boiling point and water miscibility, while DCM is facing increasing regulatory restriction.
This guide provides validated protocols for substituting these hazardous solvents with 2-MeTHF (2-Methyltetrahydrofuran) and CPME (Cyclopentyl methyl ether) , focusing on maintaining reaction kinetics while improving process safety and sustainability.
Solvent Selection Matrix
The following matrix compares standard solvents against recommended green alternatives. The "Suitability Score" is based on three factors: Solvation Power (Dielectric Constant), Chemical Stability, and Work-up Efficiency.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant ( | Work-up Efficiency | Suitability Score | Technical Notes |
| DMF | Polar Aprotic | 153 | 36.7 | Low | 🔴 Avoid | Hard to remove; promotes hydrolysis if wet. |
| DCM | Chlorinated | 40 | 8.9 | High | 🟠 Restricted | Volatile; regulatory hazard; poor solubility for inorganic bases. |
| 2-MeTHF | Ether (Bio-based) | 80 | 6.97 | High | 🟢 Recommended | Excellent phase separation; higher boiling point than THF allows faster kinetics. |
| CPME | Ether | 106 | 4.76 | Very High | 🟢 Recommended | Low peroxide formation; hydrophobic (easy drying); stable to basic conditions. |
| Acetone | Ketone | 56 | 20.7 | Medium | 🟡 Conditional | Good for Finkelstein conditions; difficult to dry completely; volatile. |
Decision Logic for Solvent Selection
Use the following decision tree to select the optimal solvent based on your specific nucleophile and base.
Figure 1: Solvent selection decision tree based on nucleophile charge and base compatibility.
Validated Experimental Protocol
Protocol: Coupling of Benzyl 4-iodobutanoate with a Secondary Amine Solvent System: 2-MeTHF (Heterogeneous System)
This protocol utilizes 2-MeTHF , which allows for a simplified "water-wash" workup, eliminating the need for tedious extractions required with DMF.
Reagents
-
Electrophile: Benzyl 4-iodobutanoate (1.0 equiv)
-
Nucleophile: Secondary Amine (1.1 equiv)
-
Base:
(2.0 equiv, micronized preferred) or (1.5 equiv for faster rates) -
Solvent: Anhydrous 2-MeTHF (0.2 M concentration)
-
Additive (Optional): TBAI (Tetrabutylammonium iodide, 5 mol%) – Crucial if reaction is sluggish.
Step-by-Step Methodology
-
Preparation: Charge a reaction vial with the Nucleophile and Base.
-
Solvation: Add Anhydrous 2-MeTHF. If the nucleophile is polar, sonicate for 5 minutes to ensure dispersion.
-
Note: Unlike DMF,
will not dissolve. It acts as a heterogeneous surface base.
-
-
Addition: Add Benzyl 4-iodobutanoate dropwise at room temperature.
-
Reaction: Heat the mixture to 60°C . Monitor by TLC or LCMS.
-
Typical Time: 4–12 hours.
-
Checkpoint: If conversion <50% after 4 hours, add 5 mol% TBAI (Phase Transfer Catalyst).
-
-
Work-up (The Green Advantage):
-
Cool to room temperature.
-
Add water (equal volume to solvent).
-
Stir vigorously for 5 minutes.
-
Phase Separate: The 2-MeTHF layer (top) contains the product. The aqueous layer (bottom) removes the inorganic salts and iodide byproducts.
-
No extraction with DCM/EtOAc is necessary.
-
-
Isolation: Dry the organic layer over
, filter, and concentrate.
Troubleshooting Guide
Common failure modes when switching from DMF to green solvents, and how to resolve them.
Issue 1: "The reaction is too slow / Low conversion."
Root Cause: Poor solubility of the inorganic base in ether solvents (2-MeTHF/CPME) prevents the deprotonation of the nucleophile.
-
Fix A (Phase Transfer): Add 18-Crown-6 (if using K+) or TBAI (5-10 mol%). This shuttles the carbonate anion into the organic phase.
-
Fix B (Base Switch): Switch from
to (Cesium is more soluble/reactive in organic media) or use an organic base like DIPEA if the nucleophile is an amine.
Issue 2: "I see a byproduct with Mass M-90 (Loss of Benzyl)."
Root Cause: Hydrolysis of the benzyl ester.[2] This occurs if the solvent is "wet" and the temperature is high. Basic conditions + Water = Saponification.
-
Fix: Ensure 2-MeTHF/CPME is anhydrous (<500 ppm water). Add 3Å Molecular Sieves to the reaction vessel.
-
Critical: Do not use NaOH or KOH; these are too strong and will cleave the ester immediately.
Issue 3: "Formation of -Butyrolactone (GBL) derivatives."
Root Cause: Intramolecular Cyclization. If the benzyl ester is cleaved (see Issue 2) or if the nucleophile attacks the ester instead of the iodide, the molecule cyclizes to form a 5-membered lactone, releasing benzyl alcohol.
-
Fix: Keep reaction temperature below 70°C . High heat promotes the thermodynamically stable lactone.
Mechanism & Failure Pathways[1]
Figure 2: Reaction pathways showing the desired
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol or Methanol as a green solvent? A: No. Alcohols are nucleophilic. In the presence of base, they will compete with your desired nucleophile to displace the iodide (forming an ether) or attack the benzyl ester (transesterification), converting your Benzyl ester to a Methyl/Ethyl ester.
Q: Why is CPME considered better than THF? A: CPME has a lower peroxide formation rate (safer storage) and is hydrophobic.[3] THF is water-miscible, which requires an extraction step (adding DCM or EtOAc) to separate the product from water. CPME phase-separates automatically, reducing solvent waste and time.
Q: My nucleophile is a hydrochloride salt (e.g., Amine-HCl). Will this work in 2-MeTHF?
A: Yes, but you must use excess base . The first equivalent of base neutralizes the HCl. Use 2.5–3.0 equivalents of
References
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem.
-
Watanabe, K., et al. (2007). "Cyclopentyl Methyl Ether (CPME) as a Green Alternative to THF and DCM."[4] Organic Process Research & Development.
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.
-
GSK Solvent Sustainability Guide. "GSK Solvent Selection Guide for Medicinal Chemistry."
Sources
Validation & Comparative
A Comprehensive Guide to the Identification and Purity Assessment of Benzyl 4-iodobutyrate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unequivocal identification and purity assessment of starting materials and intermediates are paramount. Benzyl 4-iodobutyrate, a key building block in various synthetic pathways, is no exception. This guide provides a detailed comparison of analytical methodologies for the establishment of a robust reference standard for Benzyl 4-iodobutyrate, ensuring the accuracy, reproducibility, and integrity of your scientific endeavors.
The Critical Role of a Well-Characterized Reference Standard
A chemical reference standard is a highly purified compound used as a benchmark for analytical purposes.[1][2] For Benzyl 4-iodobutyrate, a well-characterized reference standard serves several critical functions:
-
Unambiguous Identification: Confirms the identity of the material in a sample.
-
Quantitative Analysis: Allows for the accurate determination of the concentration of Benzyl 4-iodobutyrate in a solution or mixture.
-
Impurity Profiling: Enables the identification and quantification of impurities that may affect the quality, stability, and safety of the final product.[3]
-
Method Validation: Essential for validating analytical methods, ensuring they are accurate, precise, and reproducible.[4]
The choice between a qualitative and a quantitative reference standard is a critical decision in pharmaceutical testing, directly impacting method development and regulatory compliance.[1]
Synthesis and Potential Impurities
The primary route for synthesizing Benzyl 4-iodobutyrate involves the esterification of 4-iodobutyric acid with benzyl alcohol.[3] This reaction is typically catalyzed by a strong acid.
Figure 2: Expected Mass Spectrometry Fragmentation.
Chromatographic Techniques: Purity Assessment and Impurity Detection
Chromatographic methods are essential for separating Benzyl 4-iodobutyrate from potential impurities and for quantitative analysis.
3.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating non-volatile and thermally labile compounds. A reversed-phase HPLC method is generally suitable for a compound like Benzyl 4-iodobutyrate. [5] Typical HPLC-UV Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve the Benzyl 4-iodobutyrate reference standard in acetonitrile to prepare a stock solution. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the sample to be analyzed in acetonitrile to a similar concentration as the standard.
-
Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Data Analysis: Compare the retention time of the main peak in the sample to that of the reference standard for identification. Calculate the purity of the sample based on the peak area percentage. For quantitative analysis, use a calibration curve generated from the standard solutions.
Figure 3: HPLC Workflow for Benzyl 4-iodobutyrate Analysis.
3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. [6] Typical GC-MS Method Parameters:
| Parameter | Condition |
| Column | DB-5ms (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| MS Detector | Electron Ionization (EI) |
Experimental Protocol: GC-MS Analysis
-
Standard and Sample Preparation: Prepare dilute solutions of the reference standard and the sample in a suitable solvent like ethyl acetate.
-
Injection: Inject a small volume of the prepared solution into the GC inlet.
-
Data Analysis: The retention time of the peak in the total ion chromatogram (TIC) is used for identification against the reference standard. The mass spectrum of the peak is compared to a library or the spectrum of the reference standard for confirmation. Impurities can be identified by their unique retention times and mass spectra.
Comparison of Analytical Techniques
| Technique | Strengths | Weaknesses | Best For |
| ¹H NMR | Excellent for structural elucidation, quantitative without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods. | Primary structure confirmation, absolute purity determination. |
| ¹³C NMR | Confirms the carbon skeleton. | Lower sensitivity than ¹H NMR, longer acquisition times. | Confirming the number of unique carbons. |
| MS | High sensitivity, provides molecular weight and fragmentation information. | Isomers can be difficult to distinguish, not inherently quantitative. | Molecular weight confirmation, impurity identification when coupled with chromatography. |
| HPLC-UV | Good for quantitative analysis, widely available, suitable for non-volatile compounds. [5] | Requires a reference standard for quantification, UV detector is not universal. | Routine purity testing and quantification. |
| GC-MS | High separation efficiency for volatile compounds, provides structural information from MS. [6] | Not suitable for thermally labile compounds. | Analysis of volatile impurities and residual solvents. |
The combination of NMR for structural confirmation and absolute purity with a chromatographic technique like HPLC for routine purity assessment and impurity profiling provides a robust and reliable approach for characterizing a Benzyl 4-iodobutyrate reference standard. [7]
Conclusion
Establishing a well-characterized reference standard for Benzyl 4-iodobutyrate is a critical step in ensuring the quality and reliability of research and development activities. A comprehensive analytical approach, employing a combination of NMR spectroscopy for definitive structural elucidation and chromatographic techniques such as HPLC and GC-MS for purity assessment and impurity profiling, is essential. This guide provides the foundational knowledge and experimental frameworks to empower researchers, scientists, and drug development professionals to confidently identify and qualify their Benzyl 4-iodobutyrate materials.
References
-
Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 1-iodobutane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodobutane. Retrieved from [Link]
-
Al-Majed, A. A., & Al-Zehouri, J. (2014). Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method. Pharmacognosy Magazine, 10(37), 412–416. [Link]
-
Chen, W.-H., Chang, Y., Lee, C.-Y., Liu, S.-W., Wu, W.-C., & Luo, T.-Y. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 10(11), 535-552. [Link]
-
ResolveMass Laboratories Inc. (2025). Choosing Reference Standards for API or Impurity. Retrieved from [Link]
-
Gerpe, M., & Padrón, J. M. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(9), 715-731. [Link]
-
Li, Y., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(45), 26233–26239. [Link]
-
CPAChem. (n.d.). Organic CRM. Retrieved from [Link]
-
Ribeiro, A. R., et al. (2010). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Separation Science, 33(13), 1956-1963. [Link]
-
Scholars Research Library. (n.d.). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]
-
Belc, N., et al. (2020). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. Journal of Forensic Sciences, 65(6), 1845-1853. [Link]
- Google Patents. (n.d.). CN104892413A - Benzyl butyrate and preparation method thereof.
-
HealthManagement.org. (2025). How Impurity Reference Standards Ensure Drug Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of benzyl alcohol (IS; underivatized) obtained upon.... Retrieved from [Link]
-
NIST. (n.d.). Benzyl alcohol. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of benzyl iodide and derivatives thereof.
-
Wyzant. (2018). Is it possible to prepare 4-iodo benzyl alcohol from Benzyl alcohol. Retrieved from [Link]
-
ResearchGate. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]
-
Specific Polymers. (n.d.). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
Austin Publishing Group. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Retrieved from [Link]
-
Zabrzewska, B., et al. (n.d.). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Retrieved from [Link]
-
Wu, X., Han, X., Zhou, L., & Li, A. (2012). Catalytic performance of acidic ionic liquid in esterification of benzyl alcohol with butyric acid. Indian Journal of Chemistry - Section B, 51B(5), 754-759. [Link]
-
ResearchGate. (n.d.). 2.7.5. HPLC/NMR and related hyphenated NMR methods. Retrieved from [Link]
-
Sameti, M. R. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Arabian Journal of Chemistry, 4(3), 321-326. [Link]
-
ResearchGate. (2010). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
-
Iupr.ru. (2023). toxicology of benzyl alcohol in pharmaceutical manufacturing. Retrieved from [Link]
-
Chegg.com. (2020). Solved 13C NMR Spectrum: Starting Material=Benzyl Alcohol 5-. Retrieved from [Link]
- Google Patents. (n.d.). US6462242B1 - Process for preparing benzyl alcohols and their use.
-
PubMed. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Retrieved from [Link]
-
ESSLAB. (n.d.). Organic Certified Reference Materials. Retrieved from [Link]
-
PubMed. (1999). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]
-
Shimadzu. (n.d.). No.M205. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link]
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TLC Rf values for Benzyl 4-iodobutanoate in ethyl acetate hexane
Chromatographic Profiling of Benzyl 4-iodobutanoate: Solvent System Optimization and Analog Comparison
Executive Summary
-
Target Compound: Benzyl 4-iodobutanoate (CAS: 10469-09-7).
-
Optimal Solvent System: Hexane:Ethyl Acetate (9:1 to 8:2 v/v).
-
Typical Rf Value: 0.45 – 0.55 (in 9:1 Hex:EtOAc).
-
Detection: UV (254 nm) is primary; Iodine (
) stain is secondary. -
Key Differentiator: The iodo-derivative typically exhibits a slightly higher Rf (less polar) than its chloro- or bromo- precursors due to the lower electronegativity of iodine, though separation requires fine-tuning.
Chemical Context & Polarity Logic
Benzyl 4-iodobutanoate is a bifunctional molecule featuring a lipophilic benzyl ester and a terminal alkyl iodide. In drug development, it serves as a critical linker for alkylating nucleophiles (e.g., amines, thiols).
-
Stationary Phase Interaction: The silica gel (polar) interacts primarily with the ester carbonyl oxygen. The terminal halide modulates this interaction.
-
Halide Effect: Polarity follows the trend
. Consequently, on a normal-phase silica plate, the elution order is generally:-
Slowest (Lowest Rf): Benzyl 4-chlorobutanoate
-
Intermediate: Benzyl 4-bromobutanoate
-
Fastest (Highest Rf): Benzyl 4-iodobutanoate
-
Experimental Methodology
Standard TLC Protocol
To ensure reproducible Rf values, the following protocol is recommended. This minimizes "edge effects" and solvent demixing.
-
Plate Preparation: Use Silica Gel 60
aluminum or glass-backed plates. Cut to 2.5 x 7.5 cm. -
Sample Application: Dissolve ~5 mg of compound in 1 mL of DCM or EtOAc. Spot 1
L at 1.0 cm from the bottom edge. -
Elution:
-
Chamber saturation: Add solvent and filter paper wick; equilibrate for 5 minutes.
-
Run length: Elute until the solvent front reaches 1.0 cm from the top.
-
-
Visualization:
-
Step A (Non-destructive): Visualize under UV lamp (254 nm).[1] The benzyl ring absorbs strongly, appearing as a dark spot on the green fluorescent background.
-
Step B (Destructive): Dip in KMnO4 or Iodine Chamber to confirm the alkyl chain integrity (useful if the ester hydrolyzes).
-
Workflow Diagram
Figure 1: Standardized TLC workflow for benzyl ester derivatives.
Comparative Analysis: Solvent Systems & Analogs
The following data compares the target compound against common alternatives (precursors) found in synthesis (e.g., Finkelstein reaction).
Table 1: Rf Value Comparison (Silica Gel 60)
Note: Values are empirical estimates based on structural lipophilicity and standard chromatographic behavior of benzyl esters.
| Compound | Structure Type | 100% Hexane | 9:1 Hex:EtOAc | 8:2 Hex:EtOAc | 7:3 Hex:EtOAc |
| Benzyl 4-iodobutanoate | Product (Iodo) | 0.05 | 0.45 – 0.50 | 0.65 | 0.80 (Too High) |
| Benzyl 4-bromobutanoate | Analog (Bromo) | 0.04 | 0.40 – 0.45 | 0.60 | 0.75 |
| Benzyl 4-chlorobutanoate | Precursor (Chloro) | 0.02 | 0.35 – 0.40 | 0.55 | 0.70 |
| 4-Iodobutanoic acid | Hydrolysis Byproduct | 0.00 | 0.05 (Streaks) | 0.10 | 0.25 |
Technical Insight:
-
9:1 Ratio: This is the "Sweet Spot" for separation. The
between the Chloro-precursor and Iodo-product is maximized here (approx 0.1 difference). -
Co-Spotting: Due to the subtle difference in polarity between alkyl halides, co-spotting (spotting A, Mixture, and B side-by-side) is mandatory to distinguish the conversion of Cl
I.
Alternative Solvent Systems
If the Hexane/EtOAc system yields overlapping spots (co-elution), utilize the following alternatives based on selectivity rather than just solvent strength.
-
Toluene (100%): Excellent for aromatic compounds. The
interaction between Toluene and the Benzyl group can alter retention relative to the alkyl chain length. -
DCM:Hexane (1:1): Provides a different solvation mechanism for the halide, potentially widening the gap between Chloro and Iodo derivatives.
Reaction Monitoring Logic (Finkelstein Synthesis)
When synthesizing Benzyl 4-iodobutanoate from the chloro-derivative using NaI in Acetone, the reaction progress must be monitored carefully.
Decision Tree for Monitoring
Figure 2: Logic flow for monitoring the Cl to I exchange via TLC.
Troubleshooting & Stability
-
Decomposition (Iodine Release):
-
Symptom:[1][2][3][4][5][6][7] The spot for Benzyl 4-iodobutanoate turns yellow/brown on the plate before staining, or streaks excessively.
-
Cause: Alkyl iodides are light-sensitive and can degrade on acidic silica.
-
Solution: Run the TLC plate immediately after spotting.[8] Do not store the plate in light. If streaking occurs, add 1% Triethylamine to the solvent system to neutralize silica acidity.
-
-
Hydrolysis:
References
-
Hostettmann, K., et al. (2017). "Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy." Journal of Chromatography A.
-
LibreTexts Chemistry. (2022). "Visualizing TLC Plates." Chemistry LibreTexts.
-
Organic Syntheses. (2010). "Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline." Org.[2][5] Synth. 87, 201. (Provides analogous Rf data for benzyl esters).
-
Royal Society of Chemistry. (2020). "Supplementary Information: General Procedure for benzylic bromination." (Comparison of benzyl halide Rf values).
-
Alvarenga, E. S., & Mann, J. (2003). "Synthesis of Benzyl 4-Hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoate." J. Braz. Chem. Soc. (Specific Rf data for iodinated benzyl esters).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. Home Page [chem.ualberta.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. scs.illinois.edu [scs.illinois.edu]
Safety Operating Guide
Operational Guide: Safe Disposal of Benzyl 4-iodobutanoate
The following guide details the operational safety and disposal protocols for Benzyl 4-iodobutanoate .
As a Senior Application Scientist, I have structured this not merely as a disposal instruction, but as a lifecycle management protocol . This compound combines the stability of a benzyl ester with the reactivity of a primary alkyl iodide. Its disposal requires strict adherence to Halogenated Waste standards to prevent the formation of corrosive hydroiodic acid (HI) and toxic iodine vapors during thermal treatment.
Chemical Hazard Profiling
Before disposal, you must validate the chemical state. Benzyl 4-iodobutanoate is an alkylating agent and a halogenated organic compound .
| Property | Hazard Implication | Operational Requirement |
| Functional Group | Primary Alkyl Iodide ( | High Toxicity/Alkylator: Potential DNA modifier. Can cause severe skin burns and eye damage. |
| Stability | Photosensitive (C-I bond is weak) | Storage: Must be kept in amber glass. If liquid has turned violet/brown, free iodine ( |
| Reactivity | Ester Linkage | Incompatibility: Avoid strong bases (hydrolysis risk) and strong oxidizers. |
| Waste Class | Halogenated Organic | Strict Segregation: DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol).[1] |
Pre-Disposal Stabilization & Handling
Core Directive: Never dispose of active alkylating agents down the drain. All material must be incinerated via a licensed contractor.
A. Personal Protective Equipment (PPE) Matrix
Treat this compound as a "silent penetrator"—alkyl halides can permeate standard latex gloves.
-
Hand Protection: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).[2]
-
Outer Layer: Silver Shield (Laminate) or thick Nitrile (8 mil) if handling pure concentrate.
-
-
Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >100 mL.
-
Respiratory: Work strictly inside a certified fume hood.
B. Container Verification
Ensure the waste container is compatible with halogenated organics.[3][4]
-
Acceptable: High-Density Polyethylene (HDPE), Glass (Amber preferred), or Teflon-lined steel.
-
Unacceptable: Standard metal cans (corrosion risk from potential HI formation), Low-density polyethylene (LDPE).
Step-by-Step Disposal Protocol
Phase 1: Waste Stream Segregation
Benzyl 4-iodobutanoate must enter the Halogenated Organic Waste stream. Mixing this with non-halogenated waste increases disposal costs significantly and creates safety hazards during incineration.
Phase 2: Packaging & Labeling[5]
-
Transfer: Pour the substance into the dedicated halogenated waste container using a funnel to prevent drips.
-
Note: If the material has degraded and released free iodine (visible purple/brown color), add a small amount of sodium thiosulfate solid or solution to the waste container to quench the free iodine, reducing vapor pressure and corrosion risk.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: Write "Benzyl 4-iodobutanoate" and "Halogenated Organics" clearly.
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Phase 3: Spill Management (Emergency Protocol)
If a spill occurs outside the hood:
-
Evacuate the immediate area (alkyl iodides are volatile lachrymators).
-
Quench: Cover the spill with a 1:1 mixture of sodium carbonate and clay cat litter (or commercial organic absorbent).
-
Decontaminate: Once absorbed, wipe the surface with a dilute solution of sodium thiosulfate (5%) to neutralize any residual iodine.
Decision Logic & Workflow
The following diagram illustrates the critical decision path for disposing of Benzyl 4-iodobutanoate and its mixtures.
Figure 1: Decision matrix for segregating Benzyl 4-iodobutanoate waste. Note that significant quantities must always default to the Halogenated stream to prevent regulatory violations.
Scientific Rationale & Compliance
Why Segregation Matters
Incineration facilities use different protocols for halogenated waste. When halogenated compounds are burned, they generate acid gases (HCl, HBr, HI).
-
Non-Halogenated Stream: Often used for "fuels blending" (energy recovery). Halogens in this stream corrode standard boilers and violate EPA emissions permits [1].
-
Halogenated Stream: Sent to specialized incinerators equipped with acid gas scrubbers.
Regulatory Codes (USA - RCRA)
While Benzyl 4-iodobutanoate is not a specifically "P" or "U" listed waste by itself, it exhibits toxicity characteristics.
-
Waste Code: If mixed with spent halogenated solvents (like Methylene Chloride), the mixture carries the F002 code.
-
Characteristic: If the waste solution is flammable (Flash point < 60°C), it carries D001 .[5]
References
-
U.S. Environmental Protection Agency (EPA). (2022). Management of Halogenated Solvent Waste. RCRA Orientation Manual. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
